molecular formula C9H15NO B1450120 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine CAS No. 2074732-62-8

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine

Cat. No.: B1450120
CAS No.: 2074732-62-8
M. Wt: 153.22 g/mol
InChI Key: UVZPGRNXUFOPRZ-UHFFFAOYSA-N
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Description

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine: is a compound that features a morpholine ring attached to a bicyclo[1.1.1]pentane moiety. The bicyclo[1.1.1]pentane structure is known for its unique three-dimensional shape and high strain energy, making it an interesting subject for chemical research and applications. This compound is part of a broader class of bicyclo[1.1.1]pentane derivatives, which have gained attention for their potential use as bioisosteres in drug design, offering enhanced pharmacokinetic properties compared to their aromatic counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine typically involves the formation of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method to synthesize the bicyclo[1.1.1]pentane framework is through the carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .

Industrial Production Methods: While specific industrial production methods for 4-(Bicyclo[11This includes optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring yields N-oxides, while substitution reactions can introduce various functional groups into the bicyclo[1.1.1]pentane core .

Scientific Research Applications

Chemistry: 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for para-substituted benzene rings, offering improved pharmacokinetic properties such as increased solubility and metabolic stability. It has been investigated for its potential use in developing new pharmaceuticals, particularly in targeting metabolic pathways and receptors .

Industry: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and liquid crystals. Its rigid structure and ability to undergo various chemical modifications allow for the design of materials with specific mechanical and optical properties .

Mechanism of Action

The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane moiety provides a rigid scaffold that can enhance binding affinity and selectivity for these targets. The morpholine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and potential for hydrogen bonding interactions. This makes it particularly valuable in medicinal chemistry for designing compounds with enhanced pharmacokinetic properties .

Properties

IUPAC Name

4-(1-bicyclo[1.1.1]pentanyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-11-4-2-10(1)9-5-8(6-9)7-9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZPGRNXUFOPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C23CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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